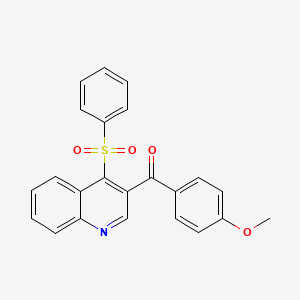

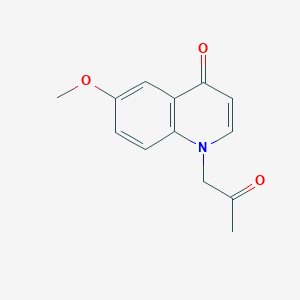

![molecular formula C16H16N2OS2 B2587630 3-(2,3-dimetilfenil)-5,6-dimetil-2-sulfanil-3H,4H-tieno[2,3-d]pirimidin-4-ona CAS No. 743452-27-9](/img/structure/B2587630.png)

3-(2,3-dimetilfenil)-5,6-dimetil-2-sulfanil-3H,4H-tieno[2,3-d]pirimidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones are important pharmacophores that have previously required a three-step synthesis . They are emerging scaffolds in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of this class of compounds can be achieved via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This green approach provides an efficient route to the thieno[2,3-d]pyrimidin-4-one system .Molecular Structure Analysis

The molecular structure of “3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is characterized by its unique IR band . The compound has a molecular weight of 256.32 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its unique IR band . The compound has a molecular weight of 256.32 .Aplicaciones Científicas De Investigación

- Los derivados de tieno[2,3-d]pirimidin-4(3H)-ona se han investigado como inhibidores de la quinasa. Por ejemplo, la 3-(3-metoxibencil)-6-(1H-pirrolo[2,3-b]piridin-4-il)tieno[2,3-d]pirimidin-4(3H)-ona exhibió una potente actividad inhibitoria contra las quinasas ROCK I y ROCK II con valores de IC50 bajos .

- Los investigadores han explorado los efectos inhibitorios de compuestos relacionados sobre la pirofosfatasa/fosfodiesterasa-1 de ectonucleótidos (ENPP1), un regulador negativo de la vía anticancerígena del Estimulador de Genes de Interferón (STING). Los derivados de 3,4-dihidropirimidino[4,5-d]pirimidin-2(1H)-ona y 3,4-dihidropiridino[2,3-d]pirimidin-2(1H)-ona demostraron actividades inhibitorias contra ENPP1 .

- Se ha explorado la síntesis de nuevas pirazolo[3,4-d]pirimidin-4-onas sustituidas, incluido este compuesto. Estos derivados pueden encontrar aplicaciones en química medicinal debido a sus diversas características estructurales .

Inhibición de la quinasa

Potencial anticancerígeno

Química medicinal

Mecanismo De Acción

Target of action

Thieno[2,3-d]pyrimidin-4-one derivatives have been found to exhibit inhibitory activity against certain types of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR/ErbB-2) . These receptors play a crucial role in the regulation of cell growth and differentiation .

Biochemical pathways

The inhibition of tyrosine kinases can affect multiple biochemical pathways, including those involved in cell growth, differentiation, and survival . This can lead to the suppression of tumor growth in cancerous cells .

Result of action

The result of the action of thieno[2,3-d]pyrimidin-4-one derivatives can vary depending on the specific compound and its targets. The inhibition of tyrosine kinases can lead to the suppression of tumor growth in cancerous cells .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-8-6-5-7-12(9(8)2)18-15(19)13-10(3)11(4)21-14(13)17-16(18)20/h5-7H,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYSSEJGFNHLGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)

![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)